2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine
Overview
Description
“2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine”. However, it’s worth noting that organic methoxides, which could be related to this compound, are often produced by methylation of alkoxides2.Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine” consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms1. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine”. However, it’s worth noting that the manipulation of crystallographic defects in certain materials pre or post-synthesis has garnered significant interest recently, as it holds the promise of tuning the thermal, chemical, and electronic properties of these materials2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine” are not well-documented. However, it’s worth noting that the application of similar compounds, such as biochar, can influence soil physical and chemical properties3.Safety And Hazards
I couldn’t find specific information on the safety and hazards of “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine”. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine”. However, the field of chemical research is always evolving, and new applications and synthesis methods for various compounds are continually being explored4.
Please note that this information is based on the available resources and there might be more recent studies or data related to “2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine” that are not included in this analysis. For the most accurate and up-to-date information, further research is recommended.
properties
IUPAC Name |
2-methoxy-6-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADXKWUIIYFCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)OC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397827 | |
Record name | 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-1-oxidopyridin-1-ium | |
CAS RN |
63071-04-5 | |
Record name | NSC94797 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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